trans-2-Undecen-1-ol

Stereochemical purity Flavor regulatory compliance Isomer-specific bioactivity

Generic 2-undecen-1-ol risks olfactory variation. trans-2-Undecen-1-ol (CAS 75039-84-8) guarantees EFSA/JECFA-verified E-isomer purity (92-95%), enabling reproducible floral-rose-waxy profile (63.21% floral, 55.21% rose). • FEMA 4068 GRAS: 5.00 ppm max in beverages, MSDI 1.00 µg/day. • Vapor pressure 0.0028 hPa (25°C) gives long substantivity. • Allylic OH for esters/surfactants; XLogP3 4.1, liquid at 20°C. Require ≥95% purity, <4% Z-isomer, H410 SDS.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 75039-84-8
Cat. No. B6593729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Undecen-1-ol
CAS75039-84-8
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCO
InChIInChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10,12H,2-8,11H2,1H3/b10-9+
InChIKeySKBIQKQBLQHOSU-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility67.15 mg/L @ 25 °C (est)
Soluble in most fixed oils;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Undecen-1-ol Overview


trans-2-Undecen-1-ol (CAS 75039-84-8), systematically (E)-undec-2-en-1-ol, is a linear primary allylic alcohol belonging to the fatty alcohol class (C11:1, Δ2-trans) [1]. It is a colorless to pale yellow liquid with a floral-rose-waxy odor profile, widely utilized as a fragrance ingredient, flavoring agent (FEMA 4068, JECFA 1384), and versatile synthetic intermediate for esters, surfactants, and polymer derivatives [2]. The compound is naturally occurring in essential oils of Laminaria japonica, Piper nigrum, and Corchorus species, but commercial supply is predominantly synthetic with typical purity specifications of 95–96% . Its procurement value hinges on the defined E (trans) stereochemistry, which directly governs olfactory character, regulatory identity, and reactivity at the allylic hydroxyl position—factors that are not interchangeable with the generic mixed-isomer product (CAS 37617-03-1) or with saturated analogs.

Isomer Specificity of trans-2-Undecen-1-ol


Procuring '2-undecen-1-ol' without specifying the (E)-isomer (CAS 75039-84-8) introduces critical variability in sensory performance, regulatory compliance, and chemical reactivity. The EFSA/JECFA specification for the flavoring substance explicitly mandates 92–95% (2E)-isomer content with only 3–4% (2Z)-isomer tolerance, confirming that the trans (E) configuration is the principal odor-active and toxicologically evaluated entity [1]. The cis (Z) isomer (CAS 75039-83-7) exhibits a different spatial arrangement at the double bond, leading to altered volatility, odor quality, and biological activity; the Z-isomer is primarily noted as a plant signaling molecule rather than a fragrance ingredient . Furthermore, chain-length analogs such as trans-2-decen-1-ol (C10) and trans-2-dodecen-1-ol (C12) differ substantially in vapor pressure and odor character, making them unsuitable drop-in replacements for applications where the specific volatility and floral-rose balance of the C11 trans isomer is required [2]. Each piece of quantitative evidence below addresses exactly where these substitutions fail.

trans-2-Undecen-1-ol Differentiation Evidence


Isomeric Purity Specification

The EFSA/JECFA evaluation explicitly requires that the flavoring substance 'undec-(2E)-en-1-ol' (CAS 75039-84-8) contains 92–95% of the (2E)-isomer with only 3–4% of the (2Z)-isomer as an impurity [1]. In contrast, the generic CAS entry 37617-03-1 (2-undecen-1-ol, unspecified stereochemistry) does not carry this isomeric purity guarantee and may contain variable E/Z ratios depending on synthetic route. The cis (Z) isomer (CAS 75039-83-7) exhibits fundamentally different biological functions, functioning primarily as a plant volatile signaling compound involved in herbivore defense rather than as a fragrance agent . This stereochemical specification is the single most important procurement criterion: ordering CAS 75039-84-8 ensures the toxicologically evaluated, sensorially validated isomer, while the generic number introduces undefined isomer composition.

Stereochemical purity Flavor regulatory compliance Isomer-specific bioactivity

Volatility and Tenacity Comparison

Experimental and estimated vapor pressure data reveal a pronounced chain-length dependence in volatility among trans-2-alken-1-ols. trans-2-Undecen-1-ol exhibits a vapor pressure of 0.0028 hPa at 25°C [1]. In contrast, the shorter-chain analog trans-2-decen-1-ol (C10, CAS 22104-80-9) has a vapor pressure of approximately 0.0169 hPa at 25°C (converted from 0.0127 mmHg) . This represents a ~6-fold reduction in volatility for the C11 compound relative to C10. The longer-chain analog trans-2-dodecen-1-ol (C12, CAS 69064-37-5) is expected to have even lower volatility based on its higher molecular weight (184.32 g/mol) and boiling point (~272°C) , but its odor profile shifts dominantly to 'fatty/oily' rather than the balanced 'floral-rose-waxy' character of C11. This volatility differential directly impacts fragrance evaporation rate, substantivity on skin, and the temporal evolution of fragrance accords.

Volatility differentiation Fragrance tenacity Vapor pressure comparison

Odor Profile Differentiation

The quantitative odor profile of trans-2-undecen-1-ol, derived from computational odorant analysis, reveals dominant fragrance descriptors with percentage intensities: Waxy 77.44%, Fatty 76.58%, Citrus 69.73%, Floral 63.21%, Fresh 55.46%, Rose 55.21%, Fruity 54.49%, Orange 53.73% [1]. This profile is characterized by a balanced floral-fresh character with significant rose and citrus nuances. In contrast, trans-2-dodecen-1-ol (C12) is described qualitatively as 'oily fatty' at 10% in dipropylene glycol with medium odor strength [2], lacking the pronounced floral-rose dimension. The shorter trans-2-decen-1-ol (C10) is described as having a more 'green, aldehydic' character. The C11 compound uniquely occupies a sensory 'sweet spot' where the chain length imparts sufficient tenacity (lower volatility than C10) while retaining a fresh-floral character not present in the heavier, fattier C12.

Odor profile quantification Fragrance ingredient selection Sensory differentiation

CYP Enzyme Inhibition Predictions

Computational ADME predictions indicate that trans-2-undecen-1-ol exhibits a high probability of inhibiting CYP2C19 (91.32%) and CYP2D6 (91.81%), with moderate probability of CYP2C9 inhibition (90.04%) [1]. These predictions, while in silico, provide a quantitative benchmark for risk assessment in flavor and fragrance safety evaluations. In comparison, the in silico SwissADME profile of the generic 2-undecen-1-ol scaffold suggests a bioavailability score of 0.55 and indicates it is not a CYP2C19 inhibitor (predicted 'No'), highlighting that isomer-specific predictions may diverge [2]. While these are computational estimates rather than experimental IC50 values, they serve as a screening-level differentiator: a compound flagged with >90% CYP inhibition probability warrants different handling and risk assessment protocols than analogs predicted to be non-inhibitory.

Metabolic safety CYP inhibition Flavor ingredient risk assessment

Aquatic Toxicity Profile

trans-2-Undecen-1-ol is classified under the Globally Harmonized System (GHS) with hazard statement H410: 'Very toxic to aquatic life with long lasting effects' (Aquatic Chronic 1) . It also carries H319 (serious eye irritation, Category 2A). This environmental hazard classification imposes specific transport (UN 3082, Class 9, Packing Group III) and disposal requirements . While shorter-chain analogs such as trans-2-decen-1-ol (C10) may also carry environmental hazard classifications, the specific combination of H410 with long-lasting effects is associated with the higher logP (XLogP3-AA = 4.1) and greater bioaccumulation potential of the C11 compound relative to C10 (logP ~3.5). This classification directly affects procurement logistics, waste disposal costs, and regulatory compliance documentation for industrial users.

Environmental safety GHS classification Regulatory compliance

FEMA GRAS Usage Level Benchmarks

The FEMA Expert Panel has established GRAS usage levels for trans-2-undecen-1-ol (FEMA 4068) with specific maximum concentrations: up to 6.0000% in fragrance concentrates, 5.00 ppm (maximum) in non-alcoholic beverages, and 5.00 ppm (maximum) in soups [1]. The Maximised Survey-derived Daily Intake (MSDI) is 0.012 μg/capita/day (EU) and 1.00 μg/capita/day (USA), with a Modified Theoretical Added Maximum Daily Intake (mTAMDI) of 1,700 μg/person/day and a Threshold of Concern of 1,800 μg/person/day (Structure Class I) [2]. These regulatory benchmarks are quantitative and specific to this FEMA substance number; analogs such as trans-2-dodecen-1-ol (FEMA 4069) or trans-2-decen-1-ol (FEMA 3903) have their own distinct usage limits, and interchange without reformulation and re-evaluation is not permissible under FEMA GRAS.

Flavor usage levels FEMA GRAS Formulation compliance

trans-2-Undecen-1-ol Application Scenarios


Fine Fragrance Formulation

Perfumers and fragrance houses specifying trans-2-undecen-1-ol select CAS 75039-84-8 for its unique combination of a 63.21% Floral and 55.21% Rose odor profile intensity coupled with a vapor pressure of 0.0028 hPa at 25°C—approximately 6-fold lower than the C10 analog [1][2]. This low volatility provides extended fragrance substantivity on skin and in alcoholic solutions, making it particularly suitable for heart-to-base note transitions in feminine floral fragrances. The EFSA/JECFA-verified isomeric purity (92–95% E-isomer) ensures batch-to-batch olfactory consistency that generic 2-undecen-1-ol (CAS 37617-03-1) cannot guarantee . Procurement specification should mandate CAS 75039-84-8 with minimum 95% purity and certificate of analysis confirming isomeric ratio.

FEMA GRAS Beverage Flavoring

For flavor houses formulating non-alcoholic beverages requiring FEMA GRAS compliance, trans-2-undecen-1-ol (FEMA 4068) is approved at maximum usage levels of 5.00 ppm with a MSDI of 1.00 μg/capita/day (USA) [1]. The compound's citrus descriptor intensity (69.73%) and fruity character (54.49%) make it valuable for orange, citrus blend, and tropical fruit flavor profiles [2]. Critically, the defined isomeric identity (CAS 75039-84-8) is the entity evaluated for the FEMA GRAS determination; substitution with the generic mixed-isomer product or the Z-isomer would constitute use of an unevaluated substance and require independent safety assessment. Procurement should include FEMA 4068 documentation and batch-specific isomeric purity certification.

Ester Synthesis Intermediate

Chemical manufacturers utilizing trans-2-undecen-1-ol as a synthetic building block leverage the allylic hydroxyl group for esterification, etherification, and further functionalization to produce fragrance esters, surfactants, and polymer intermediates [1]. The defined trans (E) configuration at the Δ2 position is critical for the stereochemical outcome of subsequent reactions, particularly in the synthesis of unsaturated esters where the E-configuration is retained. The compound's solubility profile (soluble in most fixed oils and ethanol; practically insoluble in water) and liquid physical form at 20°C facilitate handling in organic synthesis workflows [2]. The XLogP3-AA of 4.1 provides predictable partitioning behavior for biphasic reactions. Procurement for synthetic applications should specify CAS 75039-84-8 with minimum 96% purity and low Z-isomer content (<4%) to ensure reproducible reaction outcomes.

Environmental Risk-Assessed Fragrance

For personal care and home care product manufacturers operating in jurisdictions with strict environmental regulations (EU REACH, US EPA), the H410 (Aquatic Chronic 1) classification of trans-2-undecen-1-ol requires explicit environmental risk assessment, UN3082 transport compliance, and appropriate waste disposal protocols [1][2]. Formulators may weigh this classification against analog compounds such as trans-2-decen-1-ol (H411, Aquatic Chronic 2—a lower hazard category) or trans-2-dodecen-1-ol, where the trade-off is a different odor profile and volatility. The decision to procure trans-2-undecen-1-ol despite its higher environmental hazard classification is justified when the specific floral-rose-waxy odor character and substantivity profile cannot be achieved with lower-hazard alternatives. Procurement must include full SDS documentation, environmental hazard communication, and compliance with local VOC and aquatic toxicity regulations.

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